![molecular formula C13H10N2O5 B3155573 5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid CAS No. 80356-80-5](/img/structure/B3155573.png)
5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid
Overview
Description
Scientific Research Applications
Organogelators and Self-Assembly
5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid: has been investigated as a potential organogelator. Organogels are materials that form gel-like structures in organic solvents. In this case, the compound’s aggregation is driven by a combination of intra-hydrogen bonding, π–π stacking, and van der Waals interactions. These self-assembled networks exhibit multi-responsiveness to environmental stimuli, including temperature, fluorinion, and shear stress .
Metal-Organic Frameworks (MOFs)
Researchers have synthesized a luminescent MOF using a Zr(IV) ion and a ligand derived from 5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid . The MOF structure incorporates the ligand, which plays a crucial role in modulating the framework’s properties. Such MOFs have potential applications in gas storage, catalysis, and sensing .
Proteomics Research
While not widely explored, 5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid has been used in proteomics research. Its unique chemical properties may contribute to specific interactions with proteins or peptides, making it relevant for studying protein-ligand interactions and drug discovery .
Functional Materials
The compound’s aromatic nature and carboxylic acid groups suggest potential applications in functional materials. Researchers have investigated its use in designing novel materials for sensors, optoelectronics, and molecular recognition. By modifying its structure or incorporating it into polymers, it could enhance material properties .
Supramolecular Chemistry
Supramolecular chemistry explores non-covalent interactions to create complex structures. 5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid can participate in hydrogen bonding, π-stacking, and other supramolecular interactions. Researchers have used it as a building block in designing functional supramolecular assemblies, such as host-guest systems and molecular recognition motifs .
Drug Delivery Systems
Although not extensively studied, the compound’s carboxylic acid groups make it amenable to functionalization. Researchers have explored its potential as a drug carrier or part of drug delivery systems. By attaching bioactive molecules to its core, it could facilitate targeted drug release .
properties
IUPAC Name |
5-(4-methoxyphenyl)pyrazine-2,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c1-20-8-4-2-7(3-5-8)9-6-14-10(12(16)17)11(15-9)13(18)19/h2-6H,1H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMYNWLHXNVOJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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